molecular formula C21H26N2O2 B3247738 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester CAS No. 1823843-45-3

1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester

Cat. No.: B3247738
CAS No.: 1823843-45-3
M. Wt: 338.4 g/mol
InChI Key: QCYPZULEEBWEJM-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester is a complex organic compound with the molecular formula C21H26N2O2 and a molecular weight of 338.4433 . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the amino and dimethylphenyl groups. The final step involves esterification with phenylmethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. These methods are designed to meet the high demand for this compound in various applications.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester stands out due to its unique structural features and versatile applications. Similar compounds include:

Properties

IUPAC Name

benzyl 4-amino-4-(2,6-dimethylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-7-6-8-17(2)19(16)21(22)11-13-23(14-12-21)20(24)25-15-18-9-4-3-5-10-18/h3-10H,11-15,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYPZULEEBWEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133829
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823843-45-3
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823843-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Reactant of Route 2
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Reactant of Route 4
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Reactant of Route 5
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester
Reactant of Route 6
1-Piperidinecarboxylic acid, 4-amino-4-(2,6-dimethylphenyl)-, phenylmethyl ester

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